1-(2,6-Dichlorobenzyl)piperidin-4-ol
Overview
Description
1-(2,6-Dichlorobenzyl)piperidin-4-ol is a chemical compound with the molecular formula C12H15Cl2NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a 2,6-dichlorobenzyl group attached to the piperidine ring at the 1-position and a hydroxyl group at the 4-position.
Preparation Methods
The synthesis of 1-(2,6-Dichlorobenzyl)piperidin-4-ol typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the hydroxyl group on the piperidine ring. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
1-(2,6-Dichlorobenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted piperidine derivatives and benzyl alcohols .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of neurological disorders, including Alzheimer’s disease and schizophrenia, due to its ability to modulate neurotransmitter activity.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as a modulator of receptor activity, either enhancing or inhibiting the binding of neurotransmitters to their receptors. This modulation can lead to changes in neuronal signaling and has potential therapeutic effects in the treatment of neurological disorders .
The molecular targets and pathways involved in the compound’s mechanism of action include the gamma-aminobutyric acid (GABA) receptors and the N-methyl-D-aspartate (NMDA) receptors. By binding to these receptors, the compound can influence the excitatory and inhibitory balance in the brain, which is crucial for maintaining normal cognitive and emotional functions .
Comparison with Similar Compounds
1-(2,6-Dichlorobenzyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(2,6-Dichlorobenzyl)piperidin-3-ol: This compound has a similar structure but with the hydroxyl group at the 3-position instead of the 4-position. It exhibits different chemical reactivity and biological activity.
1-(2,6-Dichlorophenyl)piperidin-4-ol: This compound lacks the benzyl group and has a phenyl group instead. It shows different pharmacological properties and is used in different therapeutic applications.
1-(2,6-Dichlorobenzyl)piperidine: This compound lacks the hydroxyl group and has different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3,9,16H,4-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWMKKQXWVWCGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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